molecular formula C10H12BrN B1378749 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1555656-45-5

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1378749
M. Wt: 226.11 g/mol
InChI Key: FTLXOFQFQOLFTG-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1555656-45-5 . It has a molecular weight of 226.12 and its IUPAC name is 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline . It is stored at room temperature and is in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure provides direct access to 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The InChI code for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 . The Canonical SMILES string is CC1=CC2=C(CCNC2)C(=C1)Br .


Chemical Reactions Analysis

The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Compound Derivation

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are extensively used in chemical synthesis. For instance, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes produces stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, enabling access to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010). Additionally, transformations of renieramycin M into renieramycins T and S demonstrate the utility of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives in intramolecular photoredox reactions for synthesizing biologically active marine natural products (Yokoya et al., 2023).

Pharmaceutical Development

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives play a significant role in pharmaceutical research. For example, a potent and selective σ2 receptor ligand was developed using 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, demonstrating the importance of the tetrahydroisoquinoline ring system in binding affinity and selectivity (Xu et al., 2007).

Neurological Research

In the context of neurological research, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogues, including 5- or 6,7-substituted derivatives, have been synthesized and assessed for their neurotoxicity. Hydroxyl-substituted derivatives of 1MeTIQ displayed potential for Parkinson's disease treatment, highlighting the significance of tetrahydroisoquinoline derivatives in neuroprotective research (Okuda et al., 2003).

Safety And Hazards

The compound has been classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXOFQFQOLFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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